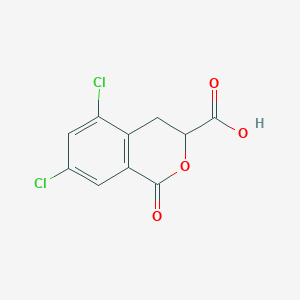![molecular formula C20H21ClFN5O4 B2456022 3-(2-chloro-6-fluorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919040-97-4](/img/structure/B2456022.png)
3-(2-chloro-6-fluorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chloro-6-fluorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C20H21ClFN5O4 and its molecular weight is 449.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Multi-Target Directed Ligands
Research by Załuski et al. (2019) focused on the synthesis of novel compounds, including 3-(2-chloro-6-fluorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, as dual-target-directed ligands. These ligands combine A2A adenosine receptor antagonistic activity with monoamine oxidase B (MAO-B) inhibition. The study aimed to develop ligands with potential applications in treating neurodegenerative diseases like Parkinson's disease. They found that systematic modifications of the tricyclic structures based on a xanthine core resulted in compounds displaying high selectivity versus related targets (Załuski et al., 2019).
Electronic Structure and Stability
Hobbs et al. (2010) studied compounds like this compound to understand the influence of electron delocalization on the stability and structure of potential N-heterocyclic carbene precursors. They found that the instability of these compounds results from a π-framework extending over both carbonyl moieties, rendering them highly electrophilic (Hobbs et al., 2010).
Potential Antidepressant Agents
A study by Zagórska et al. (2016) synthesized and evaluated derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, including the subject compound, for their potential as antidepressant agents. They identified potent ligands for serotonin receptors and phosphodiesterase inhibitors. One compound demonstrated potential antidepressant effects in animal models, suggesting the therapeutic potential of these derivatives in treating depression and anxiety (Zagórska et al., 2016).
Metabolic Profiling for Drug Development
Cardoso et al. (2019) conducted a study on the metabolic profile of PT-31, a compound structurally similar to this compound. This research aimed to understand the metabolite profile of PT-31 to estimate its impact on efficacy, safety, and elimination. The study found that PT-31 was metabolized by a hydroxylation reaction in liver microsomes, producing oxidative metabolites (Cardoso et al., 2019).
Propiedades
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]-6-[2-(2-hydroxyethoxy)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClFN5O4/c1-12-10-26-16-17(23-19(26)25(12)6-8-31-9-7-28)24(2)20(30)27(18(16)29)11-13-14(21)4-3-5-15(13)22/h3-5,10,28H,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPNGSOJICKDGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCOCCO)N(C(=O)N(C3=O)CC4=C(C=CC=C4Cl)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClFN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-benzoylphenyl)sulfonyl]glycine](/img/structure/B2455939.png)
![(2,5-Dimethylfuran-3-yl)(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2455942.png)
![2-Chloro-N-[2-(2,2-dimethyl-3H-1-benzofuran-7-yl)ethyl]acetamide](/img/structure/B2455944.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2455945.png)







![rac-[(1R,2R)-2-bromocyclopropyl]methanol, cis](/img/structure/B2455957.png)
![4-(2,5-Dimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B2455961.png)
![2-[3-(4-chlorophenyl)sulfonyl-6-ethyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2455962.png)